![molecular formula C13H10O5 B056806 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid CAS No. 119736-16-2](/img/structure/B56806.png)
3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid and related compounds typically involves multicomponent reactions, condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. For example, substituted 2-aminobenzo[b]pyrans can be synthesized through three-component condensation, indicating a method that might be adaptable for synthesizing derivatives of the target compound (Shestopalov, Emelianova, & Nesterov, 2003).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, like substituted 2-aminobenzo[b]pyrans, has been established using X-ray diffraction analysis. This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, providing insights into the stereochemistry and electronic environment of the compound, which are crucial for understanding its reactivity and properties (Shestopalov, Emelianova, & Nesterov, 2003).
Scientific Research Applications
Synthesis of Fused Pyran Derivatives
Derivatives of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid have been utilized in the synthesis of fused 3-hydroxymethyl-pyran-4-ones, which are valuable in the field of organic chemistry due to their potential applications in various synthesis processes (Philipp & Jirkovsky, 1979).
Pharmacological Activities
Certain derivatives of this compound, specifically 4-Oxo-4H-1-benzopyran-3-carboxylic acids, are known for their interesting pharmacological activities. This highlights their potential use in developing new therapeutic agents (Yoshimasa et al., 1981).
Palladium-Catalyzed Coupling Reactions
The compound has been involved in palladium-catalyzed coupling reactions, a crucial process in the pharmaceutical industry for the creation of complex molecules (Takao et al., 1993).
Antimicrobial Activity
Novel fused pyrano pyrimidinones synthesized from this compound exhibited significant in vitro antibacterial and antifungal activities. This indicates its potential in developing new antimicrobial agents (Banothu et al., 2013).
Antiallergic Properties
Certain derivatives, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines synthesized from this compound, have demonstrated antiallergic activity, which could be useful in developing new antiallergic medications (Nohara et al., 1985).
Synthesis of Novel Isochromans
The compound has been used in the synthesis of novel isochromans with antimicrobial activity, providing insights into the creation of new therapeutic agents (Bogdanov et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-oxo-3-phenylmethoxypyran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-10-6-7-17-12(13(15)16)11(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSJBKBZMGSIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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